Diethyl azodicarboxylate
Overview
Description
What is Diethyl azodicarboxylate?
This compound is a strong electron acceptor[“]. It is an orange-red liquid that becomes yellow when diluted in a solvent[“]. The chemical formula of This compound is C6H10N2O4[“]. It has a molecular weight of 174.15[“].
This compound is used as a reagent in the Mitsunobu condensation reaction[“]. It also participates in Michael and Diels-Alder reactions[“]. It cannot be shipped in pure form. Instead, it is transported in solution or adsorbed onto plastic particles[“].
Synthetic Analysis
How to comprehensively analyze Diethyl azodicarboxylate?
This compound is a relatively stable diimine widely used in organic synthesis[“]. It’s a key component of the Mitsunobu reaction, a common strategy for the preparation of an amine, azide, ether, thioether, or ester from the corresponding alcohol[“].
Reaction Equation The synthesis of This compound involves the carboalkoxylation of hydrazine followed by oxidation of the resulting hydrazodicarboxylate[“].
Reaction Conditions The synthesis of This compound is carried out under nitrogen protection. The reaction temperature is maintained at 75°C[“][“].
Reaction Steps
Sodium Metal is dissolved in dehydrated alcohol.
Ethyl carbazate is added and the solution turns orange.
Diethyl carbonate is slowly dripped into the solution.
The mixture is reacted at 75°C for 6 hours to obtain an orange-red turbid liquid[“][“].
Reaction Mechanism The reaction mechanism involves the carboalkoxylation of hydrazine to form hydrazodicarboxylate. This intermediate is then oxidized to form the azo compound.
Product Analysis The product yield of the synthesis reaction is 50.7%[“][“]. The product is a white solid hydrodiazo dicarboxylate with a melting point of 130-132°C[“][“].
Molecular Structure
Diethyl azodicarboxylate molecular structure analysis guide?
Atomic Arrangement The atoms in This compound are arranged in the following order: CH3CH2−O−C (=O)−N=N−C (=O)−O−CH2CH3[“].
Bonding Type This compound contains covalent bonds. The nitrogen atoms are connected by a double bond, forming an azo group. The carbon atoms are connected to the oxygen atoms by double bonds, forming carbonyl groups[“].
Geometry The geometry of the molecule is planar due to the presen This compound is such that the electrons are shared between the atoms in the covalent bonds. The electron cloud is denser around the oxygen and nitrogen atoms due to their higher electronegativity[“].
Mechanism of Action
In-depth exploration of Diethyl azodicarboxylate's mechanism of action
Target of Action This compound is an aza-dienophile and an efficient dehydrogenating agent. It targets alcohols, thiols, and hydrazo groups, converting them to aldehydes, disulfides, and azo groups respectively[“].
Mode of Action This compound acts as an electron acceptor in the Mitsunobu reaction. It reacts with the alcohol to form an intermediate, which then reacts with a nucleophile to form the final product[“].
Result of Action The action of This compound leads to the formation of various organic compounds such as amines, azides, ethers, thioethers, or esters from the corresponding alcohols. It is used in the synthesis of various natural products and pharmaceuticals such as zidovudine, an AIDS drug; FdUMP, a potent antitumor agent; and procarbazine, a chemotherapy drug[“].
Action Environment The action of This compound is not significantly affected by environmental factors[“].
Physical Properties
What are the physical properties of Diethyl azodicarboxylate?
State This compound is an orange-red liquid at standard temperature and pressure[“].
Color and Appearance This compound is an orange-red liquid which weakens its color to yellow or colorless upon dilution or chemical reaction1. Its appearance is smooth[“].
Density The density of This compound is 1.11 g/cm^3[“].
Melting Point and Boiling Point The melting point of This compound is 6℃ (43 °F; 279 K). The boiling point is 104.5℃ (220.1 °F; 377.6 K) at 12 mm Hg[“].
Solubility This compound is soluble in most organic solvents[“].
Hardness As a liquid, the concept of hardness does not apply to This compound[“].
Electrical Conductivity and Thermal Conductivity As an organic compound, This compound is not a good conductor of electricity[“].
Refractive Index The refractive index (nD) of This compound is 1.420 at 20℃[“].
Chemical Properties
What are the chemical properties of Diethyl azodicarboxylate?
Chemical Reaction Type This compound is involved in various types of chemical reactions, including the Mitsunobu reaction, Michael reaction, and other reactions[“]. It acts as an aza-dienophile and an efficient dehydrogenating agent, converting alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups[“].
Reactivity This compound is reactive with other substances. It reacts with alcohols, thiols, and hydrazo groups. It is also a good electron acceptor[“].
Redox Property This compound acts as an oxidizing agent in its reactions[“].
Related Small Molecules
4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile,5(6)-TAMRA,Cyanine 3 Tyramide,Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate,7-amino-AMD,2-Aminopurine dihydrochloride,Elliptinium acetate,TAMRA-PEG4-DBCO,Hoechst 33258 analog 2,3,6-Dichlorotrimellitic anhydride,Hoechst 33258 analog 5,5-carboxy-X-rhodamine,3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide,Ethidium homodimer,meta-iodoHoechst 33258
Scientific Research Applications
What are the biochemical properties of Diethyl azodicarboxylate?
Mitsunobu Reaction:
Role: This compound is a crucial component in the Mitsunobu reaction, which facilitates the conversion of alcohols into esters, ethers, amines, and thioethers.
Mechanism: In this reaction, This compound acts as an oxidant, promoting the formation of desired products through a series of steps involving phosphine and other reagents[“].
Oxidation of Alcohols:
Dehydrogenation: This compound, in the presence of ZnBr₂ as a catalyst, can oxidize alcohols to carbonyl derivatives (aldehydes and ketones) via dehydrogenation reactions[“].
Application: This transformation is valuable in synthetic chemistry for accessing various functional groups.
Photocatalytic C–C Bond Cleavage:
Cleavage of Carbon-Carbon Bonds: This compound participates in photocatalytic reactions that lead to C–C bond cleavage.
Scope: This process enables the selective modification of complex molecules by breaking specific carbon-carbon bonds[“].
C–H Bond Amination Reactions:
Functionalization of C–H Bonds: This compound plays a role in amination reactions, where it facilitates the introduction of nitrogen atoms into C–H bonds.
Versatility: This method allows the synthesis of diverse amines from readily available starting materials[“].
Peptide Cyclization:
Cyclization of Peptides: This compound promotes the full cyclization of peptides, leading to the formation of disulfide bridges.
Efficiency: The reaction occurs at room temperature and offers advantages in terms of purity and yield[“].
Enantioselective α-Amination:
Chiral α-Amination: This compound has been explored for enantioselective α-amination of carbonyl compounds, cyanoacetates, and heterocycles.
Synthetic Applications: This approach provides access to optically active molecules with high stereocontrol[“].
Electronics and Plastics:
Electronics: This compound is used as a flame retardant in electronic devices, including circuit boards, connectors, and housings.
Plastics: It finds application in plastic components for consumer goods, automotive parts, and industrial equipment[“].
Textiles and Upholstery:
Flame Resistance: This compound imparts flame resistance to textiles, upholstery, and carpets.
Fire Safety: Its use in home furnishings helps reduce fire hazards[“].
Construction Materials:
Insulation Materials: This compound is incorporated into insulation materials, such as foam boards and panels.
Building Codes Compliance: It ensures compliance with fire safety regulations in construction[“].
Transportation Industry:
Automotive Interiors: This compound is used in car interiors, including seats, dashboards, and door panels.
Aircraft Components: It contributes to fire safety in aircraft interiors[“].
Future Directions
Future research directions involving Diethyl azodicarboxylate indicate several promising areas of development, focusing on its versatility in organic synthesis and potential in novel chemical transformations:
Synthesis of Cyclic Hydrazine Derivatives: This compound in combination with homoallylic silanes can give ene adducts, which can be exploited in the synthesis of cyclic hydrazine derivatives, offering new pathways in nitrogen compound synthesis (Sarkar et al., 1996).
Efficient Dehydrogenation of Tetrahydroquinolines: Its potential in the efficient dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines, indicating a role in the synthesis of complex organic structures (Bang & Kim, 2018).
Selective Acylation of Nucleosides: The compound can be used to selectively acylate the 5'-hydroxyl group of thymidine, leading to the synthesis of various nucleosides and nucleotides, which could have implications in biochemical and medicinal chemistry (Mitsunobu et al., 1972).
Synthesis of N-Sulfonyl Amidine Derivatives: This compound promotes dehydrogenation of tertiaryamines, combining with sulfonyl azides for the synthesis of N-sulfonyl amidine derivatives, potentially leading to new organic compounds with diverse applications (Xu et al., 2008).
Fragmentation of Pyrazolidinones: Its use in converting 4,5-diphenyl-3-pyrazolidinone to trans-stilbene through fragmentation of intermediate cyclic β2-carbonyl azo compounds, which may lead to novel pathways in the synthesis of olefins and other organic materials (Kent & Anselme, 1968).
Novel Reactions with Diaryl-1,2-diones: The reactivity of DEAD with diaryl-1,2-diones and triphenylphosphine to produce N,N-dicarboethoxy monohydrazones suggests potential in discovering new rearrangement reactions (Nair et al., 2005).
Esters Synthesis: This compound's ability to prepare esters of carboxylic and phosphoric acids such as allyl valeriate and diethyl N-(diethyl)phosphoryl hydrazodicarboxylate opens up possibilities in ester chemistry and applications (Mitsunobu & Yamada, 1967).
Novel Tetracyclic Compounds: This compound's addition to electron-rich double bonds leading to novel tetracyclic compounds such as [1,2,4]triazino[1′,6′:3,4]imidazo[1,5-a][1,4]benzodiazepines suggests its role in the synthesis of complex heterocyclic structures.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Diethyl azodicarboxylate can be achieved through a two-step process involving the reaction of hydrazine hydrate with ethyl chloroformate followed by oxidation with sodium nitrite.", "Starting Materials": [ "Hydrazine hydrate", "Ethyl chloroformate", "Sodium nitrite", "Diethyl ether" ], "Reaction": [ "Step 1: Hydrazine hydrate is added dropwise to a solution of ethyl chloroformate in diethyl ether at room temperature. The resulting mixture is stirred for several hours until the reaction is complete.", "Step 2: Sodium nitrite is added to the reaction mixture, which is then stirred for several hours at room temperature. The product is isolated by filtration and purified by recrystallization from ethanol." ] } | |
CAS No. |
1972-28-7 |
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
ethyl (NZ)-N-ethoxycarbonyliminocarbamate |
InChI |
InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7- |
InChI Key |
FAMRKDQNMBBFBR-FPLPWBNLSA-N |
Isomeric SMILES |
CCOC(=O)/N=N\C(=O)OCC |
SMILES |
CCOC(=O)N=NC(=O)OCC |
Canonical SMILES |
CCOC(=O)N=NC(=O)OCC |
physical_description |
Orange liquid; [Merck Index] |
Pictograms |
Explosive; Irritant |
Synonyms |
1,2-Diazenedicarboxylic Acid 1,2-Diethyl Ester; 1,2-Ethoxycarbonyl Diazene; Azodicarboxylic Acid Diethyl Ester; DEAD; Diethoxycarbonyldiazene; Diethyl Azodiformate; Diethyl Diazenedicarboxylate; Diethyl Diazodicarboxylate; NSC 3474; NSC 679015; Unifo |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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